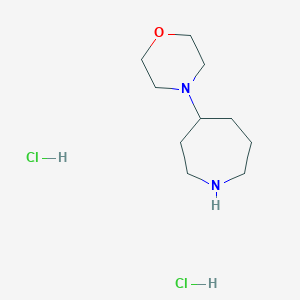
4-(4-Morpholinyl)azepane dihydrochloride
Descripción general
Descripción
4-(4-Morpholinyl)azepane dihydrochloride is a chemical compound that belongs to the class of azepane derivatives. Azepane derivatives are known for their diverse applications in synthetic chemistry and biology. This compound is characterized by the presence of a morpholine ring attached to an azepane ring, and it is commonly used in various scientific research fields due to its unique chemical properties.
Métodos De Preparación
The synthesis of 4-(4-Morpholinyl)azepane dihydrochloride can be achieved through several synthetic routes. One common method involves the cyclization of linear precursors followed by functionalization. For instance, the preparation of azepane derivatives often involves the use of palladium-catalyzed reactions under mild conditions, which allow for the formation of highly functionalized azepanes . Another approach includes the dearomative ring expansion of nitroarenes, which is mediated by blue light and occurs at room temperature . Industrial production methods typically involve one-pot synthesis procedures that are efficient and cost-effective .
Análisis De Reacciones Químicas
4-(4-Morpholinyl)azepane dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include palladium catalysts, dehydrating agents, and nitroarenes . The major products formed from these reactions are highly functionalized azepanes, which can be further derivatized for specific applications .
Aplicaciones Científicas De Investigación
4-(4-Morpholinyl)azepane dihydrochloride has a wide range of scientific research applications. In chemistry, it is used as a key intermediate in the synthesis of complex nitrogen heterocycles . In biology, it has been studied for its potential as a novel inhibitor, antidiabetic, anticancer, and DNA-binding reagent . In medicine, it is explored for its potential therapeutic applications, including its use as a lysosomal pH modulator . Additionally, it has applications in the industry, particularly in the development of high-performance polymers for gas separation .
Mecanismo De Acción
The mechanism of action of 4-(4-Morpholinyl)azepane dihydrochloride involves its ability to modulate lysosomal pH by facilitating the transmembrane transport of anions . This compound acts as a mobile carrier for chloride anions, disrupting the homeostasis of lysosomal pH and inactivating lysosomal enzymes. This unique mechanism makes it a valuable tool for studying cellular processes and developing therapeutic agents for lysosome-involved diseases .
Comparación Con Compuestos Similares
4-(4-Morpholinyl)azepane dihydrochloride can be compared with other similar compounds such as azepines, benzodiazepines, oxazepines, and thiazepines . While these compounds share a similar seven-membered ring structure, this compound is unique due to the presence of the morpholine ring, which imparts distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various scientific research applications.
Propiedades
IUPAC Name |
4-(azepan-4-yl)morpholine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.2ClH/c1-2-10(3-5-11-4-1)12-6-8-13-9-7-12;;/h10-11H,1-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSRIHMNVIUTRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)N2CCOCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(6-Methoxypyridin-3-yl)methyl]piperidin-4-amine trihydrochloride](/img/structure/B1435898.png)

![N-ethyl-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B1435901.png)
![tert-butyl N-[4-(aminomethyl)-4-fluorocyclohexyl]carbamate](/img/structure/B1435902.png)
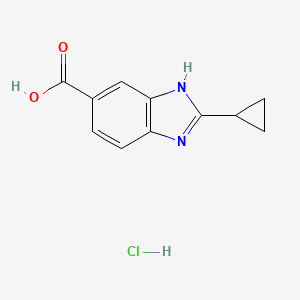
![N-[1-(2-methoxyphenyl)-1-oxopropan-2-yl]acetamide](/img/structure/B1435906.png)
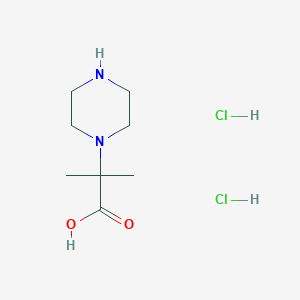
![5-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B1435908.png)
![8-Oxo-7-azaspiro[3.5]nonane-5-carboxylic acid](/img/structure/B1435909.png)
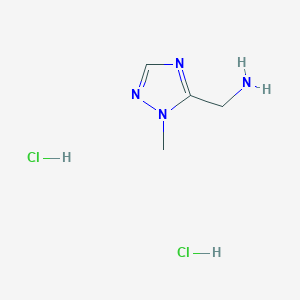

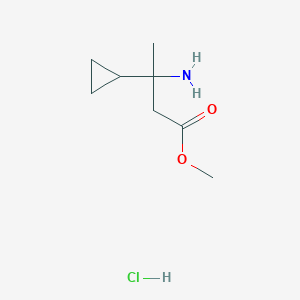
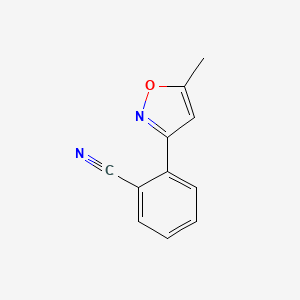
![3-(piperidin-4-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione dihydrochloride](/img/structure/B1435920.png)
